Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate
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Overview
Description
Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-B]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps:
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, often facilitated by the presence of a nitro group.
Reduction: The nitro group is reduced to form the desired 2,3-diaminopyridine derivative.
Industrial Production Methods: Industrial production of imidazo[4,5-B]pyridine derivatives may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 3-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents mentioned earlier.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the compound.
Common Reagents and Conditions:
Oxidation: 3-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Hydrogen with palladium on carbon, Raney nickel, or sodium bisulfite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine derivatives .
Scientific Research Applications
Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s structural resemblance to purines makes it a potential candidate for drug development, particularly as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors.
Biological Research: Imidazo[4,5-B]pyridine derivatives have shown activity against various biological targets, including enzymes involved in carbohydrate metabolism and components of the immune system.
Industrial Applications: The compound can be used in the synthesis of functional materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 . This pathway is crucial for regulating immune responses and inflammation.
Comparison with Similar Compounds
Imidazo[4,5-C]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-A]pyridine: Another isomer with different biological activities and applications.
Uniqueness: Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a sodium salt, which can influence its solubility and reactivity compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C7H3ClN3NaO2 |
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Molecular Weight |
219.56 g/mol |
IUPAC Name |
sodium;5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4ClN3O2.Na/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13;/h1-2H,(H,12,13)(H,9,10,11);/q;+1/p-1 |
InChI Key |
KEULGHFQPBWSEI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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